Receptor Binding Affinity: Balanced Dual MCH-R Profile vs. Full-Length hMCH
Ac-hMCH(6-16)-NH2 demonstrates a more balanced, high-affinity binding profile for the two human MCH receptor subtypes compared to the full-length hMCH peptide. In radioligand binding assays, Ac-hMCH(6-16)-NH2 exhibits IC50 values of 0.16 nM at hMCH-1R and 2.7 nM at hMCH-2R . In contrast, the full-length hMCH (human, mouse, rat) peptide shows IC50 values of 0.3 nM at MCH1R and 1.5 nM at MCH2R [1]. While both are dual agonists, Ac-hMCH(6-16)-NH2 displays a 2-fold higher affinity for MCH-1R (0.16 nM vs. 0.3 nM) and a 1.8-fold lower affinity for MCH-2R (2.7 nM vs. 1.5 nM), resulting in a distinct subtype selectivity ratio that may influence downstream signaling in tissues co-expressing both receptors.
| Evidence Dimension | Receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | hMCH-1R: IC50 = 0.16 nM; hMCH-2R: IC50 = 2.7 nM |
| Comparator Or Baseline | Full-length hMCH (human, mouse, rat): MCH1R IC50 = 0.3 nM; MCH2R IC50 = 1.5 nM |
| Quantified Difference | Target shows 1.9-fold higher affinity for MCH-1R and 1.8-fold lower affinity for MCH-2R vs. full-length hMCH |
| Conditions | Radioligand binding assay using human MCH receptors expressed in heterologous cells |
Why This Matters
This distinct binding profile enables researchers to use Ac-hMCH(6-16)-NH2 as a more balanced dual agonist for probing the integrated function of both MCH receptors simultaneously, whereas full-length hMCH exhibits a modest bias toward MCH-2R.
- [1] MCH (human, mouse, rat) TFA Product Datasheet. Anjiechem. Accessed April 2026. View Source
